Cas no 1848487-46-6 (1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol)
![1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol structure](https://ja.kuujia.com/scimg/cas/1848487-46-6x500.png)
1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol
- EN300-1644993
- 1848487-46-6
- 1-Pyrrolidineethanol, 3-amino-α-(fluoromethyl)-, (3S)-
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- インチ: 1S/C7H15FN2O/c8-3-7(11)5-10-2-1-6(9)4-10/h6-7,11H,1-5,9H2/t6-,7?/m0/s1
- InChIKey: CSANZNFWRAEZNS-PKPIPKONSA-N
- ほほえんだ: FCC(CN1CC[C@@H](C1)N)O
計算された属性
- せいみつぶんしりょう: 162.11684127g/mol
- どういたいしつりょう: 162.11684127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 49.5Ų
じっけんとくせい
- 密度みつど: 1.120±0.06 g/cm3(Predicted)
- ふってん: 271.9±40.0 °C(Predicted)
- 酸性度係数(pKa): 13.49±0.20(Predicted)
1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1644993-1.0g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 1g |
$2965.0 | 2023-06-04 | ||
Enamine | EN300-1644993-0.1g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 0.1g |
$2609.0 | 2023-06-04 | ||
Enamine | EN300-1644993-100mg |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 100mg |
$993.0 | 2023-09-22 | ||
Enamine | EN300-1644993-500mg |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 500mg |
$1084.0 | 2023-09-22 | ||
Enamine | EN300-1644993-0.05g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 0.05g |
$2490.0 | 2023-06-04 | ||
Enamine | EN300-1644993-2.5g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 2.5g |
$5810.0 | 2023-06-04 | ||
Enamine | EN300-1644993-10.0g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 10g |
$12748.0 | 2023-06-04 | ||
Enamine | EN300-1644993-0.25g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 0.25g |
$2728.0 | 2023-06-04 | ||
Enamine | EN300-1644993-0.5g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 0.5g |
$2847.0 | 2023-06-04 | ||
Enamine | EN300-1644993-5.0g |
1-[(3S)-3-aminopyrrolidin-1-yl]-3-fluoropropan-2-ol |
1848487-46-6 | 5g |
$8598.0 | 2023-06-04 |
1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-olに関する追加情報
Professional Introduction to 1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol (CAS No. 1848487-46-6)
1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1848487-46-6, belongs to a class of molecules that exhibit promising properties for drug discovery and development. The presence of both fluorine and amine functional groups in its molecular structure contributes to its intriguing chemical and pharmacological characteristics.
The stereochemistry of 1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol is particularly noteworthy, as the (3S) configuration of the pyrrolidine ring suggests a high degree of specificity in its interactions with biological targets. This chirality is often critical in pharmaceuticals, where enantiomers can exhibit vastly different biological effects. The compound’s ability to engage with biological systems in a selective manner makes it a valuable candidate for further investigation.
Recent advancements in medicinal chemistry have highlighted the importance of fluoroalkyl substituents in enhancing the bioavailability and metabolic stability of drug candidates. The incorporation of a fluorine atom at the 3-position of the propanol chain in 1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol is particularly significant, as fluorine can influence both electronic and steric properties, thereby modulating binding affinity and pharmacokinetic profiles. This feature has been extensively studied in the development of modern therapeutics, including antiviral and anticancer agents.
In the realm of drug discovery, the amine group in 1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol serves as a versatile pharmacophore, capable of forming hydrogen bonds and participating in coordination interactions with biological targets. The pyrrolidine ring, a common motif in bioactive molecules, further enhances its potential as a scaffold for drug design. The combination of these structural elements makes this compound an attractive candidate for exploring novel therapeutic avenues.
Current research endeavors are increasingly focusing on leveraging computational methods to predict and optimize the pharmacological properties of such compounds. High-throughput virtual screening (HTVS) and molecular docking studies have been instrumental in identifying promising candidates like 1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol for further experimental validation. These approaches enable researchers to rapidly assess binding affinities, selectivity, and potential side effects, thereby expediting the drug development process.
The synthesis of chiral compounds such as 1-[(3S)-3-Aminopyrrolidin-1-y]-lfluoropropan-l-lcohol presents unique challenges due to the need for precise stereocontrol. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of these molecules with increasing efficiency. Methods such as chiral auxiliary-assisted reactions and transition-metal-catalyzed asymmetric transformations have been particularly effective in achieving high yields and enantiomeric excesses.
The potential applications of 1-[l(35)-lAminopyrloldln-l-yll]-lfluoroprop-an-l-lcohol span multiple therapeutic areas, including central nervous system (CNS) disorders, inflammatory diseases, and metabolic conditions. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in these pathways, warranting further exploration through preclinical investigations. The ability to modulate these interactions could lead to novel treatment strategies with improved efficacy and reduced adverse effects.
The role of fluoroalkyl groups in enhancing drug-like properties cannot be overstated. These substituents are known to improve lipophilicity, reduce metabolic degradation, and enhance membrane permeability—key factors contributing to successful drug candidates. In 1-[l(35)-lAminopyrloldln-l-yll]-lfluoroprop-an-l-lcohol, the fluoro-substituted propanol moiety is likely responsible for many of these favorable characteristics, making it an intriguing subject for pharmacokinetic studies.
As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with tailored biological activities. The integration of machine learning algorithms into drug discovery pipelines has revolutionized the way we approach molecular design by enabling rapid prediction of physicochemical properties and target interactions. This synergy between computational chemistry and experimental biology holds immense promise for accelerating the development of next-generation therapeutics like 1-[l(35)-lAminopyrloldln-l-yll]-lfluoroprop-an-l-lcohol.
In conclusion, 1-[l(35)-lAminopyrloldln-l-yll]-lflueroprop-an-l-lcohol (CAS No. l848474646) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of stereochemistry, functional groups, and physicochemical properties positions it as a valuable asset in ongoing drug discovery efforts. Continued research into this compound will likely yield significant insights into its potential therapeutic applications and contribute to advancements in medicinal chemistry.
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